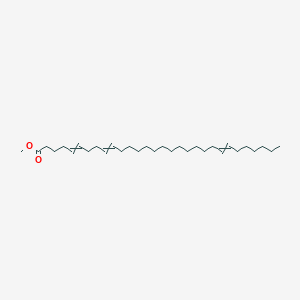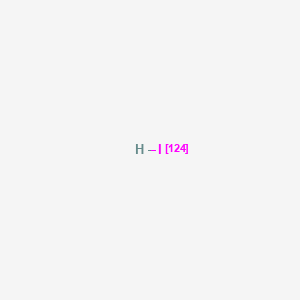
Iodine I-124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine I 124 is a radioactive isotope of iodine, a nonmetallic element of the halogen group, with an atomic mass of 124 and a half-life of 4.18 days with radioisotopic activity. Selectively accumulating in thyroid tissue, iodine I 124 emits positrons that can be detected by positron emission tomography (PET), allowing localization of thyroid tissue. This radioisotope also emits gamma rays.
Applications De Recherche Scientifique
Iodine I-124 in Thyroid Cancer Diagnosis and Treatment
Iodine-124 is used in the diagnosis and treatment of thyroid cancer. Its application in positron emission tomography (PET) combined with computed tomography (CT) significantly improves the staging of patients. Iodine-124 PET/CT offers better detection of metastatic disease and more accurate measurement of metabolic tumor volume, thereby distinguishing between low-risk and high-risk patients. Furthermore, it enhances the detection of recurrent disease due to its higher sensitivity and spatial resolution compared to gamma scintigraphy. Iodine-124 is also valuable for patient-specific radioiodine therapy radiation dosimetry, allowing for precise measurement of iodine uptake during therapy (Lubberink et al., 2008).
Advancements in PET Imaging
The evolution of PET imaging technology, especially with new detectors and signal processing electronics, has expanded the applications of Iodine-124. It has become a crucial tool for PET imaging in medical oncology, pharmacokinetics, and drug metabolism. Iodine-124's convenient half-life of 4.2 days allows its use in PET scanners located far from radionuclide production sites, overcoming previous limitations due to its complex decay scheme (Braghirolli et al., 2014).
Comparison of Iodine Isotopes in Nuclear Medicine
A study comparing different iodine isotopes (I-123, I-124, and I-131) used in nuclear medicine highlighted I-124's superior performance in terms of contrast recovery and resolution. This study emphasized the advantages of I-124 in PET imaging over other iodine isotopes typically used in SPECT imaging (Rault et al., 2006).
Molecular Imaging with Iodine-124
Iodine-124 has emerged as a significant isotope in molecular imaging due to its suitability for attaching to various molecules without altering their properties. This enables longitudinal in vivo assessment of the distribution of these molecules, providing valuable pharmacokinetic and biodistribution information. These properties of Iodine-124 have significant applications in both oncologic and non-oncologic contexts (Mahajan & Divgi, 2016).
Other Applications and Comparisons
- Use in Nuclear Medicine : Iodine-124, along with other iodine isotopes, is crucial in nuclear medicine for both imaging and theragnostic applications. It plays an important role in the diagnosis and treatment of various thyroid disorders (Ferris et al., 2020).
- Radiochemistry of Iodine : The production, chemistry, and application of various iodine isotopes, including Iodine-124, in the medical field are comprehensively reviewed. This includes a discussion on the separation and purification methods, as well as the preparation of iodine isotopes for medical applications (Lin & Chao, 2009).
- Chemical Speciation in Biology : The chemical speciation of iodine, including Iodine-124, defines its availability and biological activities. This is critical in understanding its role in human biology, where it serves not just in thyroid hormone regulation but also in the iodination of organic molecules, contributing to immune and antioxidant defense systems (Espino-Vázquez et al., 2022).
- I-124 Imaging and Dosimetry : Iodine-124's role in PET imaging, particularly for thyroid cancer, is expanding. The higher sensitivity and resolution of I-124 PET/CT compared to standard gamma scintigraphy aid in detecting recurrent or metastatic disease. However, challenges remain due to its complex decay schema, necessitating further studies for optimal dosimetry protocols and treatment planning strategies (Kuker et al., 2016).
Propriétés
Numéro CAS |
14158-30-6 |
|---|---|
Nom du produit |
Iodine I-124 |
Formule moléculaire |
HI |
Poids moléculaire |
124.9142 g/mol |
Nom IUPAC |
iodane |
InChI |
InChI=1S/HI/h1H/i1-3 |
Clé InChI |
XMBWDFGMSWQBCA-OIOBTWANSA-N |
SMILES isomérique |
[124IH] |
SMILES |
I |
SMILES canonique |
I |
Synonymes |
124I radioisotope I-124 radioisotope Iodine-124 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



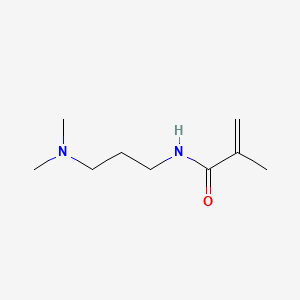
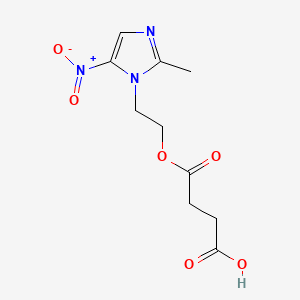
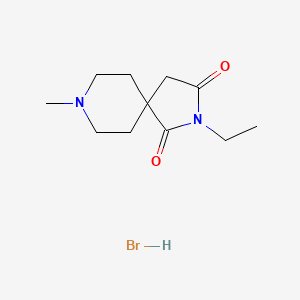
![7-[4-(4-Methoxyphenacyl)piperazino]-1-(2-fluoro-4-aminophenyl)-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1218495.png)
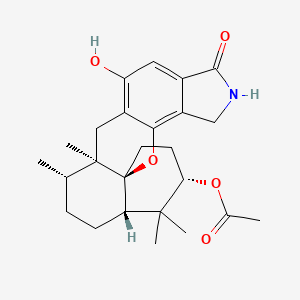
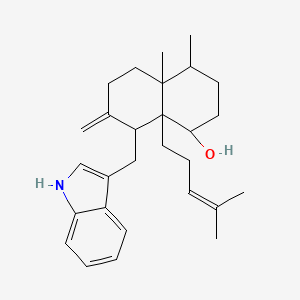
![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)
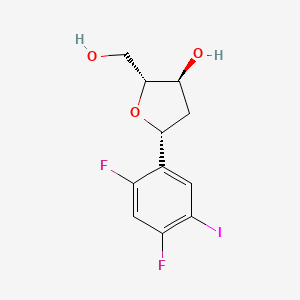
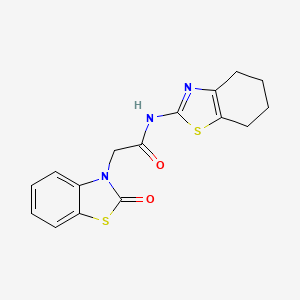
![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [2-oxo-2-(thiophen-2-ylmethylamino)ethyl] ester](/img/structure/B1218506.png)
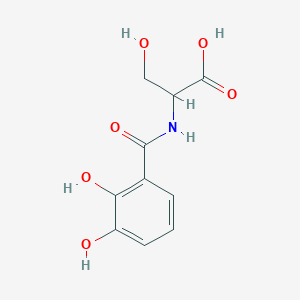
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 4-methylsulfinyl-N-sulfooxy-butanimidothioate](/img/structure/B1218509.png)
![2-(3-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)
